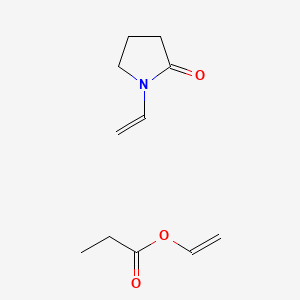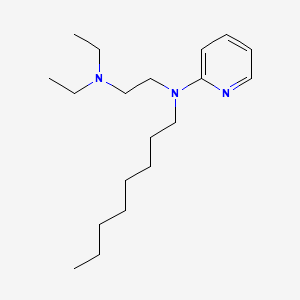![molecular formula C26H22N4O B14695646 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one CAS No. 24898-96-2](/img/structure/B14695646.png)
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar core.
Quinoxaline: Another heterocyclic compound with comparable biological activities.
Cinnoline: Shares structural similarities and is studied for similar applications.
Uniqueness
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one stands out due to its unique substitution pattern and the presence of both pyrazine and quinazoline rings
Eigenschaften
CAS-Nummer |
24898-96-2 |
|---|---|
Molekularformel |
C26H22N4O |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
9-butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10-one |
InChI |
InChI=1S/C26H22N4O/c1-2-3-16-30-17-27-20-14-15-21-25(22(20)26(30)31)29-24(19-12-8-5-9-13-19)23(28-21)18-10-6-4-7-11-18/h4-15,17H,2-3,16H2,1H3 |
InChI-Schlüssel |
XJTKLLOOZSVVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)












![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
